2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide
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Overview
Description
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C7H13N3O3S2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a crucial role in the regulation of gene expression .
Mode of Action
this compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC1 affects multiple biochemical pathwaysIt is known that bcr-abl is involved in several signaling pathways related to cell growth and survival, while hdac1 is involved in the regulation of gene expression .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by this compound leads to potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these cancers .
Properties
IUPAC Name |
2-amino-N-(1-methoxypropan-2-yl)-1,3-thiazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3S2/c1-5(4-13-2)10-15(11,12)6-3-9-7(8)14-6/h3,5,10H,4H2,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACZWQYPMABUDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.